molecular formula C6H14O6S2 B562967 Busulfan-d8 CAS No. 116653-28-2

Busulfan-d8

Cat. No. B562967
CAS RN: 116653-28-2
M. Wt: 254.341
InChI Key: COVZYZSDYWQREU-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Busulfan-d8 is a deuterium-labeled version of Busulfan . Busulfan is a potent alkylating antineoplastic agent, which means it is used in the treatment of cancer. It works by causing DNA damage through cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase and induces apoptosis .


Synthesis Analysis

Busulfan-d8 is synthesized from Busulfan . The synthesis process involves the use of high-performance liquid chromatography with tandem mass spectrometry for rapid, specific, and sensitive analysis of busulfan in human plasma . Busulfan-d8 is used as an internal standard in this process .


Molecular Structure Analysis

The molecular weight of Busulfan-d8 is 254.35 and its molecular formula is C6H6D8O6S2 . It appears as a solid, white to off-white in color .


Chemical Reactions Analysis

Busulfan-d8, like Busulfan, is an alkylating agent. It causes DNA damage by cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase .


Physical And Chemical Properties Analysis

Busulfan-d8 is a white crystalline material with melting points in the range of 106–107°C . It is a polar compound with poor UV absorbency and not directly amenable to HPLC-UV analysis .

Scientific Research Applications

1. Therapeutic Drug Monitoring in Hematopoietic Stem Cell Transplantation

Busulfan is commonly used in combination with other drugs for myeloablative conditioning before hematopoietic stem cell transplantation (HSCT). The narrow therapeutic range of Busulfan necessitates precise dose optimization to avoid toxic side effects or graft rejection. Deuterated Busulfan (Busulfan-d8) serves as an internal standard in various analytical methods, notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification of Busulfan levels in plasma. This aids in targeted dose adjustment and therapeutic monitoring in HSCT patients (Desire et al., 2013); (Deng et al., 2016).

2. Development of Rapid and Sensitive Analytical Methods

The development of rapid, specific, and sensitive methods for quantifying Busulfan in human plasma is crucial for efficient therapeutic drug monitoring. Busulfan-d8 is employed as an internal standard in LC-MS/MS methodologies to enhance the accuracy and precision of Busulfan measurement. These methods are characterized by their short run times and high sensitivity, making them well-suited for clinical settings and pharmacokinetic studies (Nadella et al., 2016); (Chen et al., 2009).

3. Clinical Applications and Pharmacokinetics

Busulfan-d8 is instrumental in studies exploring the pharmacokinetics and dynamics of Busulfan in clinical settings. Its role as an internal standard helps in understanding the drug's behavior in the human body, contributing to better patient management and treatment outcomes. This includes studies on its absorption, distribution, metabolism, and excretion, which are essential for optimizing dosing regimens and minimizing adverse effects (French et al., 2014); (Villena-Ortiz et al., 2022).

Mechanism of Action

Target of Action

Busulfan-d8, a deuterium-labeled variant of Busulfan, primarily targets DNA within cells . It is an alkylating agent that reacts with the N-7 position of guanosine . This interaction interferes with DNA replication and transcription of RNA . Busulfan has a more marked effect on myeloid cells than on lymphoid cells and is also very toxic to hematopoietic stem cells .

Mode of Action

Busulfan-d8 operates by causing DNA damage through cross-linking DNAs and DNA and proteins . It contains two labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain . Once busulfan is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced . This process leads to the formation of intrastrand and interstrand DNA cross-links, thereby inhibiting DNA replication and transcription .

Biochemical Pathways

The primary biochemical pathway affected by Busulfan-d8 is DNA synthesis. By cross-linking DNA strands, it disrupts the normal function of DNA . This disruption prevents the cell from correctly replicating its DNA, leading to cell death or apoptosis . Additionally, Busulfan-d8 inhibits the enzyme thioredoxin reductase , which plays a crucial role in maintaining the redox environment within the cell.

Pharmacokinetics

Busulfan-d8 exhibits rapid and complete absorption with a time to peak serum concentration of approximately 1 hour . It is extensively metabolized in the liver, primarily through glutathione conjugation followed by oxidation . The clearance rate varies between children and adults, with children having a slightly higher clearance rate . The drug is excreted in urine, predominantly as metabolites .

Result of Action

The primary result of Busulfan-d8’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting normal cellular function, the drug triggers the cell’s own mechanisms for self-destruction . This makes Busulfan-d8 an effective chemotherapeutic agent, particularly for conditions like chronic myelogenous leukemia .

Action Environment

The action of Busulfan-d8 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and clearance . Genetic factors, such as polymorphisms in the glutathione-S-transferase gene, can also impact its pharmacokinetics . Furthermore, the drug’s efficacy and stability can be affected by the patient’s overall health status, including liver function and renal function .

Safety and Hazards

Busulfan-d8 is toxic if swallowed and fatal in contact with skin or if inhaled . It may cause cancer and may damage fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash hands thoroughly after handling .

Future Directions

Future research could focus on predicting the presence and mechanism of Busulfan drug-drug interactions in hematopoietic stem cell transplantation using pharmacokinetic interaction network–based molecular structure similarity and network pharmacology .

properties

IUPAC Name

(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZYZSDYWQREU-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661835
Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116653-28-2
Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Busulfan-d8
Reactant of Route 2
Reactant of Route 2
Busulfan-d8
Reactant of Route 3
Busulfan-d8
Reactant of Route 4
Reactant of Route 4
Busulfan-d8
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Busulfan-d8
Reactant of Route 6
Busulfan-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.